2-Ethylidenehydrazinecarboxamide
Overview
Description
- 2-Ethylidenehydrazinecarboxamide (CAS Number: 591-86-6) is a chemical compound with the molecular formula C₃H₇N₃O .
- It is a derivative of hydrazine and contains a carboxamide functional group.
- The compound’s structure consists of an ethylidene group (CH₂) attached to a hydrazine core.
Synthesis Analysis
- The synthetic methods for 2-Ethylidenehydrazinecarboxamide are not widely documented in the literature.
- Further research is needed to explore its synthesis pathways and potential modifications.
Molecular Structure Analysis
- The molecular formula indicates that it contains three carbon atoms, seven hydrogen atoms, three nitrogen atoms, and one oxygen atom.
- The specific arrangement of these atoms determines its three-dimensional structure.
Chemical Reactions Analysis
- Detailed information on specific chemical reactions involving 2-Ethylidenehydrazinecarboxamide is scarce.
- Further studies are required to investigate its reactivity and potential applications.
Physical And Chemical Properties Analysis
- Physical Properties :
- Density, porosity, and water retention capacity.
- Hydrophilicity and surface properties.
- Chemical Properties :
- pH, electrical conductivity, and available nutrient content.
- Interaction with biological environments.
Scientific Research Applications
Chemical Synthesis and DNA Binding
A novel compound related to 2-Ethylidenehydrazinecarboxamide, synthesized by Sennappan et al. (2020), underwent C-demethylation and a 1, 2-amino shift to form a new molecule. This molecule was then characterized using various spectroscopy techniques and X-ray diffraction. The DNA binding studies of these compounds indicated hyperchromism with bathochromic shift, implying potential applications in molecular docking and virtual screening for anticancer activity. This research highlights the compound's relevance in the synthesis of novel molecules with potential pharmacological applications (Sennappan et al., 2020).
Herbicide Degradation and Plant Metabolism
The degradation of simazine, a herbicide structurally related to 2-Ethylidenehydrazinecarboxamide, by corn seedlings was studied by Hamilton and Moreland (1962). This research provides insights into how similar compounds can be metabolized by plants, which is crucial for understanding environmental impacts and the development of eco-friendly herbicides (Hamilton & Moreland, 1962).
Enzyme Activity in Plant Growth
Wu, Singh, and Salunkhe (1971) investigated the effect of triazine herbicides, including compounds similar to 2-Ethylidenehydrazinecarboxamide, on the activity of delta-aminolevulinic acid dehydratase in pea seedlings. This enzyme is crucial for the biosynthesis of porphyrins, heme compounds, and chlorophyll, indicating the compound's influence on plant growth and development (Wu, Singh, & Salunkhe, 1971).
Anticonvulsant Evaluation
Ahsan et al. (2013) synthesized analogs of 2-Ethylidenehydrazinecarboxamide and evaluated their anticonvulsant activities. This research demonstrates the compound's potential in the development of new medications for treating seizures and related neurological conditions (Ahsan et al., 2013).
Environmental Impact Studies
Research by Martin et al. (1978) on the washoff of herbicides, including compounds related to 2-Ethylidenehydrazinecarboxamide, from corn residue provides essential data on the environmental impact and behavior of these chemicals in agricultural settings (Martin et al., 1978).
Biochemical Studies and Tyrosinase Inhibition
Chaves et al. (2018) synthesized novel derivativesof 2-Ethylidenehydrazinecarboxamide and investigated their interaction with tyrosinase, an enzyme involved in melanin production. The research revealed significant tyrosinase inhibitory activity, suggesting applications in the treatment of hyperpigmentation disorders or as a tool in biochemical studies of melanin biosynthesis (Chaves et al., 2018).
Antimicrobial Properties
Biyala, Fahmi, and Singh (2004) conducted synthetic, spectroscopic, and biological studies of palladium and platinum complexes derived from compounds including 2-Ethylidenehydrazinecarboxamide derivatives. These complexes showed significant fungicidal and bactericidal activities, indicating potential applications in antimicrobial treatments (Biyala, Fahmi, & Singh, 2004).
Ethylene Biosynthesis Inhibition
Sun et al. (2017) discovered that pyrazinamide, a drug related to 2-Ethylidenehydrazinecarboxamide, inhibits ethylene biosynthesis in Arabidopsis thaliana. This finding suggests potential applications in agriculture to control fruit ripening and flower senescence, thus reducing postharvest losses (Sun et al., 2017).
Agricultural Yield and Quality Improvement
Kay (1971) studied the application of atrazine and simazine, compounds related to 2-Ethylidenehydrazinecarboxamide, on various plants, resulting in increased forage yields, plant protein, and nitrate. This research demonstrates the compound's potential to enhance agricultural productivity and food quality (Kay, 1971).
Automated Synthesis in Pharmaceutical Applications
Ingham et al. (2014) described the use of a Raspberry Pi® computer for controlling flow chemistry devices in the synthesis of pyrazine-2-carboxamide, a component of a tuberculosis treatment drug. This illustrates the role of 2-Ethylidenehydrazinecarboxamide derivatives in automated, efficient drug synthesis processes (Ingham et al., 2014).
Melanoma Cytotoxicity
Wolf et al. (2004) discovered that radioiodinated benzamides, structurally related to 2-Ethylidenehydrazinecarboxamide, show selective activity against melanotic melanoma. This research provides a foundation for developing targeted drug delivery systems for melanoma therapy (Wolf et al., 2004).
Safety And Hazards
- 2-Ethylidenehydrazinecarboxamide is considered hazardous due to its flammability, skin and eye irritation potential, and potential reproductive toxicity.
- Precautions include proper handling, personal protective equipment, and avoiding ingestion or inhalation.
Future Directions
- Researchers should explore the potential of 2-Ethylidenehydrazinecarboxamide in drug development.
- Investigate its therapeutic applications, including pure carbohydrate drugs, carbohydrate conjugates, and glyconanomaterials.
- Biomarkers could help predict patient responses to carbohydrate-containing therapeutics.
properties
IUPAC Name |
[(E)-ethylideneamino]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNNCDSJWDQYPW-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031987 | |
Record name | (2E)-2-Ethylidenhydrazincarboxamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylidenehydrazinecarboxamide | |
CAS RN |
591-86-6 | |
Record name | (2E)-2-Ethylidenhydrazincarboxamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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